Cas no 1601915-20-1 (4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-)

4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 化学的及び物理的性質
名前と識別子
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- 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-
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- インチ: 1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3
- InChIKey: AVMGZLIPMMPDPZ-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C(C)CN)(O)C(C)C1
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682150-10.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-682150-0.25g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-682150-1.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682150-0.1g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-682150-0.5g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-682150-0.05g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-682150-5.0g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-682150-2.5g |
4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 2.5g |
$2155.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065171-1g |
4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol |
1601915-20-1 | 95% | 1g |
¥5481.0 | 2023-04-10 |
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-に関する追加情報
Introduction to CAS No. 1601915-20-1: 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-
The compound with CAS No. 1601915-20-1, commonly referred to as 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the piperidinol family, which has been extensively studied for its diverse applications in drug design and development. The structure of this compound is characterized by a piperidine ring with hydroxyl and amino substituents, making it a versatile building block for various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-Piperidinol derivatives, including the compound in question. Researchers have explored various routes to optimize the synthesis process, such as using catalytic asymmetric synthesis and microwave-assisted reactions. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in pharmaceuticals.
The chemical properties of CAS No. 1601915-20-1 are highly dependent on its functional groups. The hydroxyl group at the 4-position of the piperidine ring contributes to its ability to form hydrogen bonds, which is essential for its interaction with biological targets. Additionally, the presence of an amino group at the side chain enhances its nucleophilic reactivity, making it a valuable intermediate in peptide synthesis and other bioconjugation reactions.
In terms of applications, 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- has shown promise in several areas. One notable application is its use as a precursor in the development of bioactive molecules with potential therapeutic effects. For instance, recent studies have demonstrated its role in designing inhibitors for protein kinases, which are critical targets in cancer therapy. The compound's ability to modulate enzyme activity through specific interactions makes it a valuable tool in drug discovery.
Another emerging application of this compound is in the field of drug delivery systems. Researchers have explored its potential as a carrier molecule due to its amphiphilic nature, which allows it to form self-assembled structures such as micelles and nanoparticles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property has been leveraged in developing targeted drug delivery systems for diseases like diabetes and neurodegenerative disorders.
The latest research on CAS No. 1601915-20-1 has focused on understanding its interaction with biological systems at a molecular level. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into its binding modes with target proteins. These studies have revealed that the compound exhibits high selectivity towards certain receptors, which is a desirable trait for developing selective therapeutic agents.
In conclusion, 4-Piperidinol, 4-(2-amino-1-methylethyl)-3-methyl- (CAS No. 1601915-20-1) is a multifaceted compound with significant potential in various scientific domains. Its unique chemical properties and versatile reactivity make it an invaluable asset in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of this molecule's behavior, it is poised to play an even more prominent role in advancing modern medicine and materials science.
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